9H-xanthen-9-ylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

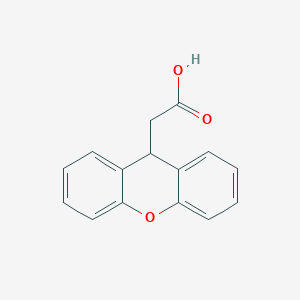

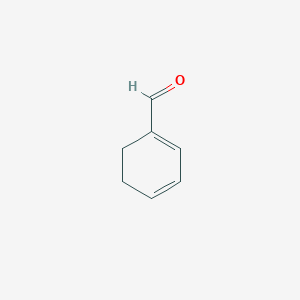

9H-xanthen-9-ylacetic acid: is an organic compound with the molecular formula C15H12O3. It is a derivative of xanthene, a tricyclic aromatic compound, and contains an acetic acid functional group. This compound has garnered interest in various fields of research due to its unique structural features and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Multicomponent Tandem Michael-Cyclization Reactions: This method involves reacting cyclohexanediones with alkynes in the presence of iodine or cerium (IV) ammonium nitrate, leading to the formation of 1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1-xanthen-9-yl acetic acid alkyl esters.

Alkylation of Xanthones: Reacting 9H-xanthene-9-ol with suitable alkylating agents like ethyl α-acetyl-9H-xanthene-9-acetate can yield 9H-xanthen-9-ylacetic acid derivatives.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions:

Esterification: The carboxylic acid group of 9H-xanthen-9-ylacetic acid can undergo esterification reactions with various alcohols to yield corresponding esters.

Amide Formation: The carboxylic acid group can also react with amines to form amide derivatives, which are often biologically active.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and acid catalysts.

Amide Formation: Involves amines and coupling agents like carbodiimides.

Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Esters: Serve as intermediates for further synthetic transformations.

Amides: Often exhibit improved pharmacological properties.

Sulfoxides and Sulfones: Alter the compound’s polarity and biological activity.

Aplicaciones Científicas De Investigación

Biology and Medicine:

Cancer Therapy:

Receptor Modulation: Enhances the activity of metabotropic glutamate receptor 1

Propiedades

IUPAC Name |

2-(9H-xanthen-9-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWAHPQXFIMEOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356828 |

Source

|

| Record name | 9H-xanthen-9-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-58-9 |

Source

|

| Record name | 9H-xanthen-9-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)

![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)

![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)

![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)